[2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Catalog No.
S691649
CAS No.
108715-56-6
M.F
C15H18ClNO
M. Wt
263.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride

CAS Number

108715-56-6

Product Name

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride

IUPAC Name

2-(3-phenylpropoxy)aniline;hydrochloride

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

InChI

InChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H

InChI Key

LGCBWSFTCFXMBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl

Synonyms

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.77 g/mol. It is classified as an amine and is known for its stability and reactivity, making it valuable in various scientific research applications. The compound features a phenylpropoxy group that contributes to its unique chemical properties, allowing it to interact with biological systems effectively .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed using lithium aluminum hydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Typically carried out in an acidic medium using potassium permanganate.
  • Reduction: Conducted in anhydrous ether with lithium aluminum hydride.
  • Substitution: Involves alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

  • Oxidation: Produces nitro compounds or carboxylic acids.
  • Reduction: Yields amines or alcohols.
  • Substitution: Results in substituted phenylpropoxy derivatives.

The biological activity of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, influencing various cellular pathways. The exact mechanisms depend on the context of its application, which may include pharmacological studies or biochemical research .

The synthesis of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride typically involves two main steps:

  • Preparation of 2-(3-Phenylpropoxy)aniline: This intermediate is synthesized by reacting 3-Phenylpropyl bromide with aniline in the presence of a base like potassium carbonate.
  • Formation of Hydrochloride Salt: The intermediate is treated with hydrochloric acid to yield the hydrochloride salt of [2-(3-Phenylpropoxy)phenyl]amine .

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride has various applications, particularly in:

  • Pharmaceutical Research: Used as a building block for drug development due to its biological activity.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other compounds.
  • Biochemical Studies: Employed in studies investigating receptor interactions and enzyme modulation .

Interaction studies involving [2-(3-Phenylpropoxy)phenyl]amine hydrochloride focus on its binding affinity to various biological targets. These studies help elucidate its potential therapeutic effects and mechanisms of action, particularly in pharmacological contexts. Understanding these interactions is crucial for developing new drugs and therapeutic agents based on this compound .

Similar Compounds

  • 2-(3-Phenylpropoxy)aniline
  • 3-Phenylpropylamine
  • Phenylpropoxybenzene

Uniqueness

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride stands out due to its specific structural features that confer distinct chemical and biological properties. Compared to similar compounds, it offers a balanced combination of stability and reactivity, making it suitable for a wide range of applications in both academic and industrial settings. Its ability to participate in diverse

Dates

Last modified: 08-15-2023

Explore Compound Types